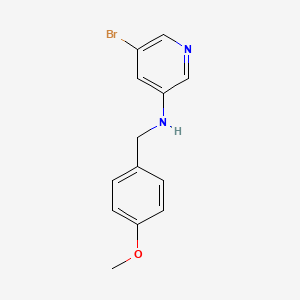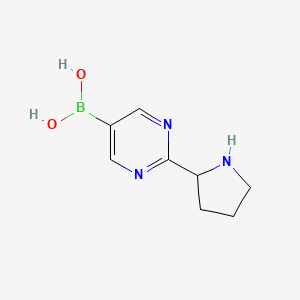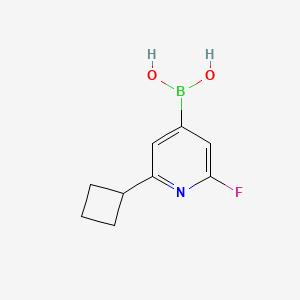
Sodium 3-acrylamidopropanesulfonate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Sodium 3-acrylamidopropanesulfonate is a versatile compound widely used in various scientific and industrial applications. It is known for its unique properties, including high solubility in water and the ability to form hydrogels. This compound is particularly valuable in the fields of polymer chemistry, water treatment, and biomedical research.
准备方法
Synthetic Routes and Reaction Conditions: Sodium 3-acrylamidopropanesulfonate can be synthesized through the reaction of acrylamide with sodium 3-chloropropanesulfonate. The reaction typically occurs in an aqueous medium under controlled temperature and pH conditions to ensure high yield and purity. The process involves the nucleophilic substitution of the chlorine atom by the acrylamide group, resulting in the formation of the desired product.
Industrial Production Methods: On an industrial scale, the production of this compound involves large-scale reactors and continuous flow processes. The reaction conditions are optimized to maximize efficiency and minimize by-products. The final product is usually purified through crystallization or other separation techniques to achieve the required purity for various applications.
化学反应分析
Types of Reactions: Sodium 3-acrylamidopropanesulfonate undergoes several types of chemical reactions, including:
Polymerization: It can polymerize to form hydrogels, which are used in various applications such as water treatment and biomedical devices.
Substitution Reactions: The sulfonate group can participate in substitution reactions with various nucleophiles.
Addition Reactions: The acrylamide group can undergo addition reactions with various electrophiles.
Common Reagents and Conditions:
Polymerization: Initiators such as potassium persulfate are commonly used under aqueous conditions.
Substitution Reactions: Nucleophiles like amines or thiols can react with the sulfonate group under mild conditions.
Addition Reactions: Electrophiles such as halogens or alkylating agents can react with the acrylamide group under controlled conditions.
Major Products:
Hydrogels: Formed through polymerization, used in water treatment and biomedical applications.
Substituted Products: Various substituted derivatives depending on the nucleophile used in the reaction.
科学研究应用
Sodium 3-acrylamidopropanesulfonate has a wide range of applications in scientific research:
Polymer Chemistry: Used as a monomer in the synthesis of hydrogels and other polymeric materials.
Water Treatment: Employed in the removal of heavy metals and other contaminants from water due to its high affinity for metal ions.
Biomedical Research: Utilized in the development of drug delivery systems and tissue engineering scaffolds.
Industrial Applications: Used in the production of superabsorbent polymers and as a dispersant in various formulations.
作用机制
The mechanism of action of sodium 3-acrylamidopropanesulfonate involves its ability to form strong interactions with water molecules and other polar substances. The sulfonate group provides high solubility and ionic interactions, while the acrylamide group allows for polymerization and cross-linking. These properties enable the compound to form hydrogels and other polymeric structures with unique mechanical and chemical properties.
相似化合物的比较
Sodium 2-acrylamido-2-methylpropane sulfonate: Similar in structure but with a methyl group on the acrylamide moiety.
Sodium 3-mercaptopropanesulfonate: Contains a thiol group instead of an acrylamide group.
Sodium 3-chloropropanesulfonate: Precursor in the synthesis of sodium 3-acrylamidopropanesulfonate.
Uniqueness: this compound is unique due to its combination of the acrylamide and sulfonate groups, which provide both polymerization capability and high solubility. This makes it particularly valuable in applications requiring hydrophilic and polymerizable properties.
属性
分子式 |
C6H10NNaO4S |
|---|---|
分子量 |
215.21 g/mol |
IUPAC 名称 |
sodium;3-(prop-2-enoylamino)propane-1-sulfonate |
InChI |
InChI=1S/C6H11NO4S.Na/c1-2-6(8)7-4-3-5-12(9,10)11;/h2H,1,3-5H2,(H,7,8)(H,9,10,11);/q;+1/p-1 |
InChI 键 |
LRNRNYVUHXUAPU-UHFFFAOYSA-M |
规范 SMILES |
C=CC(=O)NCCCS(=O)(=O)[O-].[Na+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(5E)-5-(3-chloro-6-oxocyclohexa-2,4-dien-1-ylidene)-N-[2-(4-sulfamoylphenyl)ethyl]-1,2-dihydropyrazole-3-carboxamide](/img/structure/B14089032.png)


![5-[2-(4-benzylpiperazin-1-yl)ethoxy]-2-[4-(4-methoxyphenyl)-3-methyl-1H-pyrazol-5-yl]phenol](/img/structure/B14089056.png)
![ethyl (R)-2-bromo-5-methyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxylate](/img/structure/B14089072.png)
![[(1S)-2-[(tert-butoxy)carbonyl]-7-hydroxy-6-methoxy-1-methyl-3,4-dihydroisoquinolin-1-yl]acetic acid](/img/structure/B14089079.png)
![3-{2-[(2Z)-2-(butan-2-ylidene)hydrazinyl]-1,3-thiazol-4-yl}-6-methoxy-2H-chromen-2-one](/img/structure/B14089081.png)


![1-(3-Chlorophenyl)-2-[2-(diethylamino)ethyl]-7-fluoro-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14089088.png)
![9-(4-methoxyphenyl)-1,7-dimethyl-3-nonyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B14089093.png)
![(2R)-1-(benzyloxy)-3-[(triphenylmethyl)sulfanyl]propan-2-ol](/img/structure/B14089103.png)
![1-(2,3-Dimethoxyphenyl)-2-[3-(morpholin-4-yl)propyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14089106.png)
![2-(1H-benzimidazol-2-ylsulfanyl)-N'-[(1E)-1-(4-methoxyphenyl)ethylidene]acetohydrazide](/img/structure/B14089107.png)
